molecular formula C19H20ClN7 B14927500 2-[1-(3-chlorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(3-chlorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14927500
M. Wt: 381.9 g/mol
InChI Key: KLRCABKSXIAVPR-UHFFFAOYSA-N
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Description

2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting from the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This scaffold is typically synthesized through a series of cyclization reactions involving nitrilimines generated in situ from hydrazones . The final compound is obtained by introducing the 3-chlorobenzyl and piperidyl groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more effective inhibitor compared to other similar compounds .

Properties

Molecular Formula

C19H20ClN7

Molecular Weight

381.9 g/mol

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H20ClN7/c1-25-18-16(9-22-25)19-23-17(24-27(19)12-21-18)14-5-3-7-26(11-14)10-13-4-2-6-15(20)8-13/h2,4,6,8-9,12,14H,3,5,7,10-11H2,1H3

InChI Key

KLRCABKSXIAVPR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4CCCN(C4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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